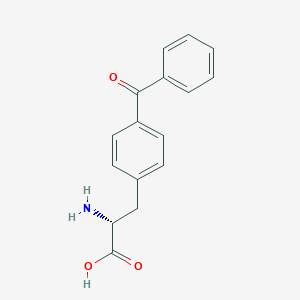

4-Benzoyl-D-phenylalanine

Overview

Description

4-Benzoyl-D-phenylalanine is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel . It is an important raw material as well as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version were synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield . The amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne .

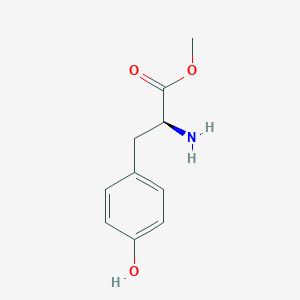

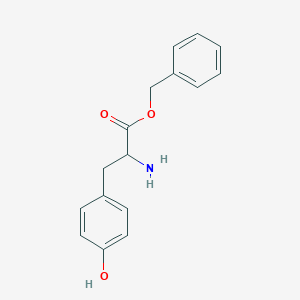

Molecular Structure Analysis

The molecular formula of this compound is C16H15NO3 . Its average mass is 269.295 Da and its monoisotopic mass is 269.105194 Da .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the Friedel-Crafts benzoylation of L-phenylalanine with benzoyl chloride in trifluoromethanesulfonic acid (TfOH) has been reported .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 467.6±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.9±3.0 kJ/mol . The flash point is 236.6±27.3 °C . The index of refraction is 1.616 .

Scientific Research Applications

Photocrosslinking Agent in Proteins

4-Benzoyl-D-phenylalanine has been used as a photocrosslinking agent. For example, it was incorporated into proteins in Escherichia coli, which allowed for the in vivo incorporation of this unnatural amino acid into proteins. This incorporation was highly efficient and used for crosslinking protein subunits, potentially useful for discovering and defining protein interactions both in vitro and in vivo (Chin et al., 2002).

Investigation of Peptide-Protein Interactions

Benzoylphenylalanine, including its derivatives, serves as a valuable probe for investigating interactions of bioactive peptides with their receptors. The use of p-(4-hydroxybenzoyl)phenylalanine, a photoreactive amino acid analog, has been demonstrated in the context of substance P receptor, highlighting its significance in peptide-protein interaction studies (Wilson et al., 1997).

Potential as an Estrogen Receptor Inhibitor

In recent research, 4-Benzoyl-phenylalanine (4-BP) has been synthesized and investigated for its potential as an estrogen receptor inhibitor, specifically in the context of breast cancer. This research included molecular docking studies to explore the interactions between 4-BP and the human estrogen receptor, demonstrating high binding affinity and stability in molecular dynamics simulations (Shtaiwi et al., 2022).

Study of Self-Assembling Behavior

Phenylalanine, including its modified forms like this compound, has been studied for its self-assembling behavior. This research provides insights into the supramolecular interactions of aromatic amino acids and their potential applications in material science (Singh et al., 2020).

Application in Photoaffinity Labeling

This compound has been used for photoaffinity labeling, such as in the study where it was incorporated into calmodulin-binding peptides. This application is crucial for studying protein-ligand interactions under specific conditions (Kauer et al., 1986).

Metabolic Studies and Enzymatic Reactions

This compound has been involved in studies of metabolic pathways and enzymatic reactions, such as in the metabolism of phenylalanine in bacteria and its conversion into various metabolites, illustrating the biochemical versatility and importance of this compound (Hirsch et al., 1998).

Safety and Hazards

Future Directions

The future directions of 4-Benzoyl-D-phenylalanine research could involve its use in peptide photoaffinity labeling . The efficiency of Abpa was demonstrated by photoaffinity labeling experiments using photoactivatable probes of α-conotoxin MI . This opens up possibilities for future research in this area.

Mechanism of Action

Target of Action

D-4-Benzoylphenylalanine, also known as 4-Benzoyl-D-phenylalanine or ®-2-Amino-3-(4-benzoylphenyl)propanoic acid, is a complex compound with multiple potential targets. It has been suggested that it may interact with tyrosine-protein phosphatase non-receptor type 1 and tyrosine–trna ligase, cytoplasmic . These proteins play crucial roles in various cellular processes, including protein synthesis and signal transduction .

Mode of Action

It is known to be involved in photo-affinity labeling (pal), a technique used to study protein-protein interactions . Upon photoirradiation, a photoactivatable group in the compound generates highly reactive species that react with adjacent molecules, resulting in direct covalent modification . This allows the compound to interact with its targets and induce changes in their function .

Biochemical Pathways

Given its potential targets, it may influence pathways related to protein synthesis and signal transduction

Pharmacokinetics

As a large molecule, it is expected to have different pharmacokinetic characteristics compared to small molecule drugs

Result of Action

Its involvement in pal suggests that it may influence protein-protein interactions, potentially affecting various cellular processes

Action Environment

The action, efficacy, and stability of D-4-Benzoylphenylalanine may be influenced by various environmental factors. For instance, the efficiency of PAL is dependent on the presence of light, specifically UV light . Other factors, such as temperature and pH, may also affect the stability and activity of the compound .

properties

IUPAC Name |

(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDEEHSOPHZBR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427219 | |

| Record name | D-4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201466-03-7 | |

| Record name | p-Benzoyl-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BENZOYL-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)